Fenhexamid is a highly specific hydroxyanilide fungicide primarily procured for its targeted activity against Botrytis cinerea and related phytopathogenic fungi [1]. As a selective inhibitor of the 3-keto reductase enzyme (Erg27) in the ergosterol biosynthesis pathway, it disrupts fungal cell membrane formation without interfering with standard azole (Erg11) or morpholine (Erg24) targets [1]. For agricultural and formulation buyers, Fenhexamid offers a distinct physicochemical profile characterized by moderate aqueous solubility (20 mg/L at 20 °C), low volatility, and excellent hydrolytic stability across a broad pH range (5–9)[2]. These properties make it highly suitable for water-dispersible granules (WDG) and suspension concentrates, providing reliable foliar retention while maintaining a rapid soil degradation profile (aerobic DT50 < 1 day) that minimizes environmental persistence [1].
Substituting Fenhexamid with older, broad-spectrum fungicides such as dicarboximides (e.g., iprodione), benzimidazoles (e.g., carbendazim), or anilinopyrimidines (e.g., pyrimethanil) frequently leads to severe efficacy failures in field and greenhouse applications [1]. Botrytis cinerea populations rapidly develop multi-drug resistance (MDR) to these legacy classes via target-site mutations and efflux pump over-expression [1]. Because Fenhexamid acts on a distinct site (Erg27), it exhibits no cross-resistance with these classes, maintaining low EC50 values (typically < 1 µg/mL) even against strains that are highly resistant to pyrimethanil or carbendazim[1]. Furthermore, replacing Fenhexamid with other modern succinate dehydrogenase inhibitors (SDHIs) like boscalid can introduce unwanted soil persistence and different formulation incompatibilities. Buyers must specify Fenhexamid when targeting anilinopyrimidine-resistant strains or when strict rotational resistance management is required.
In greenhouse surveys of Botrytis cinerea, isolates exhibiting triple resistance to carbendazim, iprodione, and pyrimethanil (with pyrimethanil EC50 values exceeding 28.42 µg/mL) demonstrated complete lack of cross-resistance to Fenhexamid [1]. Fenhexamid maintained baseline sensitivity with EC50 values ranging from 0.009 to 0.795 µg/mL against these highly resistant MDR strains [1].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
| Target Compound Data | 0.009 - 0.795 µg/mL (Fenhexamid) |
| Comparator Or Baseline | > 28.42 µg/mL (Pyrimethanil, against resistant strains) |
| Quantified Difference | > 35-fold higher potency against anilinopyrimidine-resistant isolates |
| Conditions | In vitro mycelial growth assay on multi-drug resistant B. cinerea isolates |
Procuring Fenhexamid ensures reliable crop protection and assay performance in environments where legacy fungicides have failed due to established resistance networks.
Fenhexamid acts as a specific inhibitor of the 3-keto reductase (Erg27) enzyme in the C-4 demethylation complex of fungal ergosterol biosynthesis [1]. This distinct mechanism bypasses the Erg11 target utilized by azole fungicides and the cystathionine beta-lyase target of anilinopyrimidines [1]. Consequently, baseline sensitivity to Fenhexamid remains high (EC50 0.49–0.76 mg/L) even in populations where legacy site-specific fungicides have failed [1].
| Evidence Dimension | Target-site cross-resistance |
| Target Compound Data | High sensitivity (EC50 0.49–0.76 mg/L) via Erg27 inhibition |
| Comparator Or Baseline | Azoles / Anilinopyrimidines (Susceptible to Erg11 / beta-lyase target mutations) |
| Quantified Difference | Complete absence of cross-resistance due to orthogonal enzymatic target |
| Conditions | In vitro sensitivity assays on multi-resistant field isolates |
The unique enzymatic target allows formulators to create synergistic multi-active products without overlapping resistance vulnerabilities.
For agrochemical formulators, active ingredient stability in aqueous environments is critical for suspension concentrates and tank mixing. Fenhexamid is proven to be hydrolytically stable for over 30 days at 25 °C across a wide pH range (pH 5, 7, and 9) [1]. This contrasts with ester-based or base-sensitive fungicides that rapidly degrade under alkaline tank-mix conditions [1].
| Evidence Dimension | Hydrolytic degradation |
| Target Compound Data | Stable for >30 days at pH 5, 7, 9 (25 °C) |
| Comparator Or Baseline | Base-sensitive agrochemicals (rapid hydrolysis at pH > 7) |
| Quantified Difference | Near-zero degradation across standard agricultural pH ranges |
| Conditions | Aqueous buffer solutions at 25 °C over 30 days |
This robust hydrolytic stability allows buyers to confidently procure Fenhexamid for liquid and water-dispersible formulations without risking active ingredient degradation during storage or application.
Regulatory and environmental procurement standards increasingly require compounds with low soil persistence. Fenhexamid exhibits a rapid environmental degradation profile, with an aerobic terrestrial half-life (DT50) of less than 1 day [1]. In soil matrices, it undergoes rapid polymerization, irreversible binding, and mineralization to CO2, preventing the long-term accumulation issues associated with persistent fungicides [1].
| Evidence Dimension | Aerobic soil half-life (DT50) |
| Target Compound Data | < 1 day |
| Comparator Or Baseline | Persistent legacy fungicides (DT50 > 30-100 days) |
| Quantified Difference | Orders of magnitude faster primary degradation in aerobic soil |
| Conditions | Laboratory aerobic terrestrial system testing |
Procuring Fenhexamid minimizes regulatory risks related to soil accumulation and groundwater leaching, ensuring compliance with strict environmental standards.
Due to its low aqueous solubility (20 mg/L) and exceptional hydrolytic stability across pH 5-9, Fenhexamid is a highly suitable active ingredient for manufacturing advanced WDG and suspension concentrate formulations [1]. It remains stable during wet-milling processes and extended shelf storage, ensuring consistent field performance [1].
Fenhexamid serves as a primary procurement selection for managing Botrytis cinerea outbreaks in high-value crops where resistance to anilinopyrimidines (pyrimethanil) and dicarboximides (iprodione) is endemic [2]. Its distinct Erg27 inhibition mechanism allows it to eradicate multi-drug resistant strains effectively [2].
Because Fenhexamid targets the 3-keto reductase (Erg27) rather than the C-14 demethylase (Erg11) targeted by azoles, it is highly compatible for co-formulation with azoles or SDHIs (like boscalid) [1]. This orthogonal mechanism prevents cross-resistance and broadens the protective spectrum of the final commercial product [1].
Environmental Hazard